molecular formula C17H24N4 B6662007 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine

1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine

Cat. No.: B6662007
M. Wt: 284.4 g/mol
InChI Key: AEXUITGGSJQIFI-UHFFFAOYSA-N
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Description

1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine is a complex organic compound that features both imidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine typically involves the reaction of 1-benzylimidazole with 3,3-dimethylpiperazine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, forming stable complexes that can modulate biological pathways .

Comparison with Similar Compounds

    1-Benzyl-2-methylimidazole: Shares the imidazole ring but lacks the piperazine moiety.

    3,3-Dimethylpiperazine: Contains the piperazine ring but lacks the imidazole moiety.

Uniqueness: 1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine is unique due to the combination of both imidazole and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems .

Properties

IUPAC Name

1-[(1-benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-17(2)14-20(10-9-19-17)13-16-18-8-11-21(16)12-15-6-4-3-5-7-15/h3-8,11,19H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXUITGGSJQIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CC2=NC=CN2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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